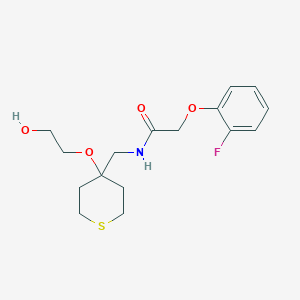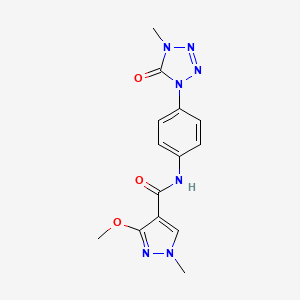
2-(3-chlorophenyl)-N-(1-cyanocyclohexyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-chlorophenyl)-N-(1-cyanocyclohexyl)acetamide, also known as Ketamine, is a well-known dissociative anesthetic drug that is widely used in both human and veterinary medicine. Ketamine has been approved by the US Food and Drug Administration (FDA) for use as an anesthetic and analgesic agent. It is also used as a recreational drug due to its hallucinogenic properties. Ketamine is a Schedule III controlled substance in the United States.
Wirkmechanismus
2-(3-chlorophenyl)-N-(1-cyanocyclohexyl)acetamide works by blocking the N-methyl-D-aspartate (NMDA) receptors in the brain. This results in the inhibition of glutamate neurotransmission, which is responsible for the perception of pain and the regulation of mood. 2-(3-chlorophenyl)-N-(1-cyanocyclohexyl)acetamide also increases the release of certain neurotransmitters, such as dopamine and serotonin, which are associated with positive mood and reward.
Biochemical and physiological effects:
2-(3-chlorophenyl)-N-(1-cyanocyclohexyl)acetamide has been found to have a wide range of biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, as well as cause respiratory depression and apnea. 2-(3-chlorophenyl)-N-(1-cyanocyclohexyl)acetamide also causes an increase in cerebral blood flow and intracranial pressure. In addition, it has been found to have anti-inflammatory and neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
2-(3-chlorophenyl)-N-(1-cyanocyclohexyl)acetamide has several advantages for use in laboratory experiments. It is a potent and fast-acting anesthetic agent, which makes it useful for certain surgical procedures. It also has analgesic properties, which can be useful for studying pain perception. However, 2-(3-chlorophenyl)-N-(1-cyanocyclohexyl)acetamide has several limitations, including its potential for abuse and its effects on cardiovascular and respiratory function.
Zukünftige Richtungen
There are several future directions for research on 2-(3-chlorophenyl)-N-(1-cyanocyclohexyl)acetamide. One area of interest is the development of new therapeutic applications for the drug, particularly in the treatment of addiction and alcoholism. Another area of interest is the development of new formulations of 2-(3-chlorophenyl)-N-(1-cyanocyclohexyl)acetamide that have fewer side effects and a lower potential for abuse. Finally, there is a need for further research into the long-term effects of 2-(3-chlorophenyl)-N-(1-cyanocyclohexyl)acetamide use, particularly in relation to its effects on cognitive function and mental health.
Synthesemethoden
2-(3-chlorophenyl)-N-(1-cyanocyclohexyl)acetamide can be synthesized by reacting cyclohexanone with chlorobenzene and methylamine. The reaction results in the formation of 2-(3-chlorophenyl)-N-methylcyclohexanamine, which is then converted to 2-(3-chlorophenyl)-N-(1-cyanocyclohexyl)acetamide by reacting it with acetic anhydride.
Wissenschaftliche Forschungsanwendungen
2-(3-chlorophenyl)-N-(1-cyanocyclohexyl)acetamide has been extensively studied for its potential therapeutic effects in various psychiatric and neurological disorders. It has been found to be effective in treating depression, anxiety, post-traumatic stress disorder (PTSD), and chronic pain. 2-(3-chlorophenyl)-N-(1-cyanocyclohexyl)acetamide has also been studied for its potential use in treating addiction and alcoholism.
Eigenschaften
IUPAC Name |
2-(3-chlorophenyl)-N-(1-cyanocyclohexyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O/c16-13-6-4-5-12(9-13)10-14(19)18-15(11-17)7-2-1-3-8-15/h4-6,9H,1-3,7-8,10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGDNPKMQIMOJQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)CC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-chlorophenyl)-N-(1-cyanocyclohexyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Bicyclo[3.1.0]hexanylmethanamine;hydrochloride](/img/structure/B2936797.png)
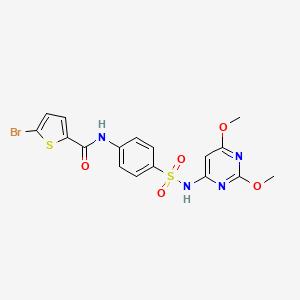
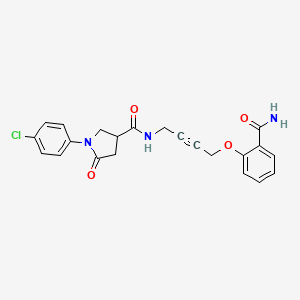
![{[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]methyl}(methyl)amine dihydrochloride](/img/structure/B2936803.png)
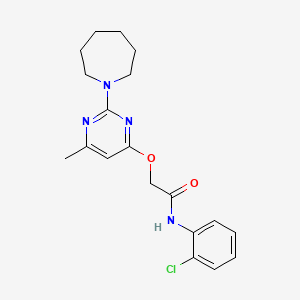
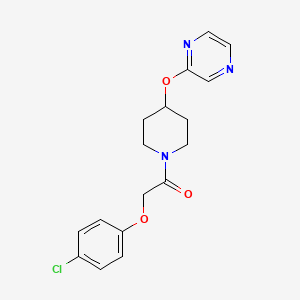
![[2-(4-bromophenyl)sulfanylpyridin-3-yl]methyl N-(2-methylphenyl)carbamate](/img/structure/B2936808.png)

![N-(3,4-dimethoxyphenethyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2936811.png)
